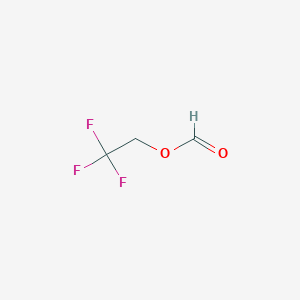

2,2,2-Trifluoroethyl formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFROQYMUICGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185859 | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32042-38-9 | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Formate: A Versatile Reagent for Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl formate (TFEF), a highly versatile and selective formylating agent. Developed to overcome the limitations of traditional formylation methods, TFEF has emerged as a powerful tool in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical research. This document delves into the physicochemical properties, synthesis, mechanistic underpinnings of its reactivity, and broad applications of TFEF. Detailed experimental protocols for its preparation and use in the formylation of diverse functional groups, including alcohols, amines, and N-hydroxylamines, are presented. Furthermore, this guide offers insights into the spectroscopic characterization and critical safety considerations for handling this reagent.

Introduction: The Quest for an Ideal Formylating Agent

The introduction of a formyl group is a fundamental transformation in organic synthesis, yielding formamides, formate esters, and other key intermediates. Formamides, in particular, are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. Historically, formylation has been achieved using reagents such as formic acid with dehydrating agents, acetic formic anhydride, and simple alkyl formates.[1] However, these methods often suffer from drawbacks including harsh reaction conditions, low yields, poor selectivity, and the generation of undesirable byproducts.[2][3]

The development of this compound (TFEF) by researchers at Abbott Laboratories represented a significant advancement in the field.[2][4] The powerful electron-withdrawing nature of the trifluoroethyl group enhances the electrophilicity of the formyl carbon, rendering TFEF a highly reactive and efficient formylating agent.[5] This heightened reactivity allows for milder reaction conditions and significantly reduced reaction times compared to traditional reagents like ethyl formate.[2] A key advantage of TFEF is the generation of the volatile and non-nucleophilic 2,2,2-trifluoroethanol as the only byproduct, simplifying product purification. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding and practical knowledge of this invaluable synthetic tool.

Physicochemical Properties of this compound

This compound is a colorless, volatile, and highly flammable liquid.[4] It is stable for long-term storage, with reports indicating no significant degradation for over two years.[2][4] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 32042-38-9 | |

| Molecular Formula | C₃H₃F₃O₂ | |

| Molecular Weight | 128.05 g/mol | |

| Appearance | Colorless transparent liquid | |

| Density | 1.317 g/mL at 25 °C | |

| Boiling Point | 59 - 60 °C | |

| Flash Point | 7.2 °C (closed cup) | |

| Refractive Index (n²⁰/D) | ~1.3040 - 1.3090 | [6] |

| Synonyms | TFEF, Formic acid 2,2,2-trifluoroethyl ester | [6] |

Synthesis of this compound

The preparation of TFEF is straightforward and utilizes readily available and inexpensive starting materials: 2,2,2-trifluoroethanol and formic acid.[2] The synthesis is a classic Fischer esterification reaction.

TFE [label="CF₃CH₂OH\n2,2,2-Trifluoroethanol"]; FormicAcid [label="HCOOH\nFormic Acid"]; Plus [label="+"]; Arrow [label="→\n(Heat, 80 °C)", fontcolor="#34A853"]; TFEF [label="HCOOCH₂CF₃\nthis compound"]; Water [label="H₂O"]; Plus2 [label="+"];

TFE -> Plus [arrowhead=none]; Plus -> FormicAcid [arrowhead=none]; FormicAcid -> Arrow [arrowhead=none]; Arrow -> TFEF; TFEF -> Plus2 [arrowhead=none]; Plus2 -> Water [arrowhead=none]; }

Synthesis of this compound.

Experimental Protocol: Preparation of this compound

The following protocol is adapted from the procedure reported by Hill et al.[2]

Materials:

-

2,2,2-Trifluoroethanol (1.0 equiv)

-

Formic acid (95%, 4.3 equiv)

-

3-L jacketed flask

-

Reflux condenser

-

Temperature probe

-

Fractional distillation apparatus (e.g., 10-inch Vigreux column)

Procedure:

-

Combine 2,2,2-trifluoroethanol (500 g, 5.0 mol) and 95% formic acid (1000 g, 21.7 mol) in a 3-L jacketed flask equipped with a reflux condenser and a temperature probe.

-

Heat the mixture to an internal temperature of 80 °C.

-

Maintain the reaction at 80 °C for 18 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Set up the apparatus for fractional distillation.

-

Carefully distill the reaction mixture to separate the this compound from unreacted starting materials and water.

Applications in Organic Synthesis: A Selective Formylating Agent

The primary utility of TFEF lies in its ability to efficiently and selectively formylate a wide range of nucleophiles under mild conditions.[2] The reactivity of TFEF generally follows the order: N-hydroxylamines > primary amines > secondary amines > alcohols.[2]

Formylation of Amines and N-Hydroxylamines

TFEF is an exceptional reagent for the N-formylation of primary and secondary amines, as well as N-hydroxylamines, providing high yields of the corresponding formamides.[2] The reactions are typically clean, and the volatile byproduct, 2,2,2-trifluoroethanol, is easily removed.

General Reaction Conditions: The amine or N-hydroxylamine is typically heated with a slight excess of TFEF, either neat or in a suitable solvent, until the reaction is complete as monitored by techniques such as TLC or LC-MS.[2]

Chemoselectivity: A notable feature of TFEF is its high chemoselectivity. For instance, a primary amine can be selectively formylated in the presence of an unprotected primary alcohol.[2] This selectivity is particularly valuable in the synthesis of complex molecules with multiple functional groups. In the case of amino alcohols, TFEF preferentially formylates the amino group.

TFEF [label="this compound\nHCOOCH₂CF₃"]; Amine [label="Amine\nR¹R²NH"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse]; Formamide [label="Formamide\nR¹R²NCHO"]; TFE_alc [label="2,2,2-Trifluoroethanol\nHOCH₂CF₃"];

Amine -> TFEF [label="Nucleophilic Attack", fontcolor="#4285F4"]; TFEF -> Tetrahedral_Intermediate [label=" ", style=dashed]; Tetrahedral_Intermediate -> Formamide [label="Collapse & Proton Transfer", fontcolor="#EA4335"]; Tetrahedral_Intermediate -> TFE_alc [label="Elimination", fontcolor="#34A853"]; }

Proposed Mechanism for N-Formylation with TFEF.

Formylation of Alcohols

TFEF is also effective for the O-formylation of primary, secondary, and even tertiary alcohols to yield formate esters.[2] While the formylation of primary and secondary alcohols proceeds efficiently, the reaction with tertiary alcohols may require more forcing conditions and can result in lower yields.

General Reaction Conditions: The alcohol is typically heated with TFEF, often without a solvent, to drive the reaction to completion.[2]

TFEF [label="this compound\nHCOOCH₂CF₃"]; Alcohol [label="Alcohol\nROH"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse]; Formate_Ester [label="Formate Ester\nROCHO"]; TFE_alc [label="2,2,2-Trifluoroethanol\nHOCH₂CF₃"];

Alcohol -> TFEF [label="Nucleophilic Attack", fontcolor="#4285F4"]; TFEF -> Tetrahedral_Intermediate [label=" ", style=dashed]; Tetrahedral_Intermediate -> Formate_Ester [label="Collapse & Proton Transfer", fontcolor="#EA4335"]; Tetrahedral_Intermediate -> TFE_alc [label="Elimination", fontcolor="#34A853"]; }

Proposed Mechanism for O-Formylation with TFEF.

Scope of Reactivity

The versatility of TFEF is demonstrated by its successful application to a diverse range of substrates. While the full supporting information from the seminal paper by Hill et al. containing a comprehensive table of substrates and yields was not accessible, the publication highlights the broad applicability of this reagent.[2]

-

N-Hydroxylamines: Formylated in high yields (88-95%).

-

Primary and Secondary Amines: Generally give excellent yields.

-

Anilines: Both electron-rich and electron-poor anilines are effectively formylated.[2]

-

Alcohols: Primary, secondary, and tertiary alcohols can be formylated, with reactivity decreasing with increasing steric hindrance.[2]

-

Amino Acid Derivatives: Have been successfully formylated with high efficiency.[2]

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show two signals: a quartet for the methylene protons (CH₂) coupled to the three fluorine atoms, and a singlet for the formyl proton (CHO).

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methylene carbon (split by fluorine), and the trifluoromethyl carbon (split by fluorine).

¹⁹F NMR: The fluorine NMR spectrum will show a triplet for the three equivalent fluorine atoms, coupled to the two adjacent methylene protons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption, typically around 1720-1740 cm⁻¹, and C-F stretching bands. A representative FTIR spectrum is available through public databases.[7]

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the formyl group and fragments corresponding to the trifluoroethyl moiety.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[8] It is also classified as harmful if swallowed and can cause serious eye irritation.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Flame-retardant lab coat

-

Use of a respirator with an appropriate filter (e.g., type ABEK) may be necessary depending on the scale and ventilation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[8]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound has established itself as a superior reagent for formylation reactions in organic synthesis. Its high reactivity, selectivity, and the operational simplicity it offers make it an invaluable tool for chemists in academic and industrial research. The ability to effect formylation under mild conditions on a wide range of substrates, including sensitive functional groups, underscores its importance in the synthesis of complex molecules, particularly in the development of new therapeutic agents and agrochemicals. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage TFEF to streamline synthetic routes and access novel chemical entities.

References

- Hill, D. R.; Hsiao, C.-N.; Kurukulasuriya, R.; Wittenberger, S. J. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Org. Lett.2002, 4 (1), 111–113. [Link]

- Organic Chemistry Portal. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. [Link]

- PubChem.

- PubMed. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-hydroxylamines. [Link]

- SpectraBase.

- Amerigo Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Oakwood Chemical.

- ResearchGate. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines. [Link]

- Taylor & Francis Online.

Sources

- 1. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 2. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 32042-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Formate (CAS 32042-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Selective Formylation

2,2,2-Trifluoroethyl formate (TFEF), identified by CAS number 32042-38-9, has emerged as a highly versatile and selective reagent in modern organic synthesis.[1][2] Its unique chemical properties, stemming from the presence of the trifluoroethyl group, offer significant advantages over traditional formylating agents, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[3][4] Developed by researchers at Abbott Laboratories, TFEF has proven especially valuable in the preparation of matrix metalloproteinase inhibitors, where conventional formylation methods often lead to unsatisfactory yields and byproducts.[1] This guide provides a comprehensive overview of TFEF, including its chemical and physical properties, synthesis, applications in formylation reactions, and detailed protocols for its use, grounded in established scientific literature.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and safe handling in a laboratory setting. The trifluoromethyl group significantly influences its reactivity and physical characteristics.[3]

| Property | Value | Source |

| CAS Number | 32042-38-9 | [3][5][6] |

| Molecular Formula | C₃H₃F₃O₂ | [3][5][7] |

| Linear Formula | CF₃CH₂OC(O)H | [8] |

| Molecular Weight | 128.05 g/mol | [3][5][7][8] |

| Appearance | Colorless to slightly yellow, clear liquid | [3][5][9] |

| Boiling Point | 59 - 60 °C | [3] |

| Density | 1.317 g/mL at 25 °C | [3][5][8] |

| Refractive Index (n20/D) | <1.001 | [5][8] |

| Flash Point | 7.2 °C (45 °F) - closed cup | [5][8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Stability | Can be stored for over two years without significant degradation | [1] |

Synthesis of this compound

The preparation of TFEF is straightforward and utilizes readily available starting materials: formic acid and 2,2,2-trifluoroethanol.[1] The reaction is an esterification, typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from formic acid and 2,2,2-trifluoroethanol.

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Formic acid (HCOOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,2,2-trifluoroethanol and a slight excess of formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude this compound by fractional distillation to obtain a clear, colorless liquid.

Caption: Workflow for the synthesis and purification of this compound.

The Power of TFEF in Formylation Reactions

TFEF is a superior formylating agent due to the electron-withdrawing nature of the trifluoroethyl group, which makes the formyl carbon more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for formylation reactions to proceed under mild conditions and with high yields.[4][9]

Mechanism of Formylation

The formylation reaction with TFEF proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, such as an amine or an alcohol, attacks the carbonyl carbon of TFEF. The resulting tetrahedral intermediate then collapses, eliminating the stable 2,2,2-trifluoroethoxide leaving group to yield the formylated product.

Caption: Generalized mechanism of formylation using TFEF.

Advantages Over Traditional Methods

Traditional formylation methods, such as those using mixed anhydrides (e.g., formic acid/DCC), often result in the formation of significant byproducts.[10] TFEF offers several key advantages:

-

High Selectivity: TFEF exhibits excellent chemoselectivity. For instance, it can selectively formylate a primary amine in the presence of an unprotected primary alcohol.[1]

-

High Yields: Formylation of various substrates, including alcohols, amines, and N-hydroxylamines, proceeds in high yields.[1][11][12] N-hydroxylamines, in particular, can be formylated with yields of 88-95%.[9]

-

Mild Reaction Conditions: While heating is sometimes required for rapid and complete formylation, the conditions are generally milder than those required for other formylating agents.[1]

-

Stability and Ease of Handling: TFEF is a stable liquid that can be stored for extended periods without significant degradation, making it a convenient off-the-shelf reagent.[1][9]

Applications in Drug Development

The ability of TFEF to efficiently and selectively introduce a formyl group is highly valuable in drug development. The formyl group can be a crucial pharmacophore or a key intermediate in the synthesis of more complex active pharmaceutical ingredients.[3] Its application in the synthesis of fluorinated compounds is particularly noteworthy, as fluorination can enhance the biological activity of drug candidates.[3]

Experimental Protocol: General Procedure for N-Formylation of a Primary Amine

Objective: To perform a general N-formylation of a primary amine using this compound.

Materials:

-

Primary amine substrate

-

This compound (TFEF)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane)

-

Reaction vessel with a magnetic stirrer and a reflux condenser

-

Heating source (if necessary)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the primary amine substrate in an appropriate anhydrous solvent.

-

Reagent Addition: Add this compound to the solution. A slight excess of TFEF (e.g., 1.1 to 1.5 equivalents) is typically used.

-

Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux.[1]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude formamide can be purified by silica gel column chromatography, if necessary, to yield the pure N-formylated product.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed.[6][8][13][14] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[6][13][14]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[6][13]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][13] Use spark-proof tools and explosion-proof equipment.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8][13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][13]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

-

In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water/shower.[13]

-

If inhaled: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a powerful and versatile reagent for formylation reactions in organic synthesis. Its high reactivity, selectivity, and the mild conditions required for its use make it an invaluable tool for researchers and scientists, particularly those in the field of drug development. By understanding its properties and following the established protocols, TFEF can be effectively and safely employed to synthesize a wide range of formylated compounds with high efficiency.

References

- Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link]

- Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-hydroxylamines. Organic Letters, 4(1), 111-113. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Reagent: Exploring this compound in Modern Organic Synthesis.

- ResearchGate. (n.d.). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N -Hydroxylamines | Request PDF.

- American Chemical Society. (2001, October 30). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.

Sources

- 1. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 32042-38-9: 2,2,2-Trifluoroethylformate | CymitQuimica [cymitquimica.com]

- 5. 32042-38-9 | CAS DataBase [m.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. scbt.com [scbt.com]

- 8. 2,2,2-三氟乙基甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. TFEF - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound: a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Formate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl formate (TFEF) has emerged as a highly effective and selective formylating reagent in organic synthesis. Its unique properties, stemming from the electron-withdrawing trifluoroethyl group, offer significant advantages over traditional formylating agents, including enhanced reactivity, cleaner reactions, and simplified workup procedures. This technical guide provides an in-depth exploration of TFEF, encompassing its synthesis, physicochemical and spectroscopic properties, detailed protocols for its application in the formylation of amines and alcohols, and a comprehensive overview of its handling, safety, and toxicological profile. Particular emphasis is placed on its utility in pharmaceutical and agrochemical research, including its role in the synthesis of complex molecules like matrix metalloproteinase inhibitors.

Introduction: The Advent of a Superior Formylating Agent

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry, pivotal for the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, methods for formylation have often been hampered by harsh reaction conditions, the use of toxic reagents, and the generation of undesirable byproducts.[3] The development of this compound (TFEF) by researchers at Abbott Laboratories presented a significant advancement in the field, offering a versatile, stable, and highly selective alternative.[1][3] TFEF's enhanced reactivity allows for the efficient formylation of a wide range of substrates, including alcohols, amines, and N-hydroxylamines, often with exceptional yields where other methods fail.[1][3] This guide serves as a comprehensive resource for researchers looking to leverage the unique advantages of TFEF in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a colorless, volatile liquid with a boiling point of 59-60 °C.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃F₃O₂ | [2][4] |

| Molecular Weight | 128.05 g/mol | [2][4] |

| Appearance | Colorless transparent liquid | [2] |

| Density | 1.317 g/mL at 25 °C | [4] |

| Boiling Point | 59 - 60 °C | [2] |

| Flash Point | 7.2 °C (closed cup) | [4] |

| Refractive Index (n20/D) | ~1.306 | [5] |

| CAS Number | 32042-38-9 | [2] |

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is not readily found in spectral databases, data from vendors and related compounds allow for an accurate prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, and a singlet for the formyl proton (-CHO). The quartet arises from coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the formate, the methylene carbon, and the carbon of the trifluoromethyl group. The latter two would exhibit splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: A triplet is expected in the fluorine NMR spectrum, resulting from the coupling of the three equivalent fluorine atoms with the two adjacent methylene protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration typical for esters, likely in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns corresponding to the loss of the formyl group and parts of the trifluoroethyl moiety.

Synthesis of this compound

TFEF is readily prepared from the esterification of formic acid with 2,2,2-trifluoroethanol.[3] This straightforward synthesis contributes to its accessibility and cost-effectiveness as a reagent.

Synthetic Workflow

Caption: Synthesis of TFEF via esterification.

Experimental Protocol: Preparation of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,2-trifluoroethanol (1.0 eq) and formic acid (1.2 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, carefully neutralize the excess formic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Reactivity and Applications in Organic Synthesis

The primary utility of TFEF lies in its role as a superior formylating agent. The electron-withdrawing nature of the trifluoroethyl group makes the formyl carbon more electrophilic, thus enhancing its reactivity towards nucleophiles. Furthermore, the 2,2,2-trifluoroethoxide is a good leaving group, facilitating the formylation reaction.

Formylation of Amines

TFEF provides excellent yields for the N-formylation of primary and secondary amines.[6] The reaction is often chemoselective, allowing for the formylation of an amino group in the presence of a hydroxyl group.[3]

Experimental Protocol: N-Formylation of Benzylamine

-

Reaction Setup: In a vial, dissolve benzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Reagent Addition: Add this compound (1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile 2,2,2-trifluoroethanol byproduct.

-

Purification: The resulting N-benzylformamide is often obtained in high purity and may not require further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Formylation of Alcohols

TFEF is also effective for the O-formylation of primary and secondary alcohols.[3] Tertiary alcohols can also be formylated, although the reaction may require more forcing conditions and yields may be lower.[6]

Experimental Protocol: O-Formylation of Benzyl Alcohol

-

Reaction Setup: To a solution of benzyl alcohol (1.0 eq) in a suitable solvent (e.g., THF), add this compound (1.2 eq).

-

Reaction: The reaction may be slow at room temperature and often requires heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purification: Purify the crude benzyl formate by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

TFEF has proven particularly useful in the synthesis of complex molecules, including matrix metalloproteinase (MMP) inhibitors, which are a class of drugs investigated for the treatment of cancer and other diseases.[1][3] The chemoselective formylation capabilities of TFEF are crucial in multi-step syntheses where sensitive functional groups are present.

Caption: Role of TFEF in MMP inhibitor synthesis.

Safety, Handling, and Toxicology

This compound is a highly flammable liquid and vapor and is harmful if swallowed.[7][8] It can cause serious eye irritation and may cause respiratory irritation.[7][8]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Use spark-proof tools and take precautionary measures against static discharge.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][9] Keep in a flammables area.[7]

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[7]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

Toxicology

Detailed toxicological studies on this compound are limited. It is classified as acutely toxic (oral) and is an eye irritant.[4][8] The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all laboratory chemicals.[6]

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Conclusion

This compound stands out as a versatile and highly efficient reagent for formylation in modern organic synthesis. Its stability, selectivity, and the mild conditions under which it can be employed make it an invaluable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and agrochemical development. By understanding its properties, synthesis, and reaction protocols as outlined in this guide, scientists can effectively incorporate TFEF into their synthetic strategies to access a wide range of formylated compounds with improved efficiency and yields.

References

- Capot Chemical Co., Ltd. (2024, October 31).

- Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link][3]

- PubMed. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-hydroxylamines. [Link][1]

- Muby Chemicals. (n.d.). 2,2,2-Trifluoroethanol or TFE or Trifluoroethyl alcohol Manufacturers, with SDS GHS MSDS Sheet.

- GSRI. (n.d.). This compound.

- Wiley Online Library. (2018). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3‐Catalyzed Reduction. Angewandte Chemie International Edition, 57(38), 12479-12483. [Link][12]

- SLS. (n.d.). This compound, 95%.

- Global Substance Registration System. (n.d.). This compound.

- PubMed. (2001). Protease inhibitors: synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions. [Link][15]

- SciSpace. (1998). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link][16]

- ResearchGate. (2014).

- National Center for Biotechnology Information. (2021).

- Amerigo Scientific. (n.d.). This compound.

- PubMed. (2018). New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors. [Link][20]

- PubMed. (2000).

- Cenmed. (n.d.). This compound.

- National Center for Biotechnology Information. (2017). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. [Link][22]

- Wiley Online Library. (2022). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Angewandte Chemie International Edition, 61(33), e202205513. [Link][23]

- Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. [Link][24][25]

- ResearchGate. (2018).

- Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.

Sources

- 1. This compound: a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 4. This compound 95 32042-38-9 [sigmaaldrich.com]

- 5. 2,2,2-三氟乙基甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. This compound | 32042-38-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Formate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. This has led to a surge in demand for specialized reagents that can efficiently introduce fluorinated motifs. Among these, 2,2,2-Trifluoroethyl formate (TFEF) has emerged as a important and versatile building block. This guide provides an in-depth technical overview of TFEF, detailing its fundamental properties, synthesis, and critical applications, with a particular focus on its utility for researchers and scientists in the pharmaceutical industry.

Core Molecular Attributes

This compound is a colorless, transparent liquid whose utility in organic synthesis is underscored by its unique combination of stability and reactivity.[1] Its molecular structure, featuring a trifluoroethyl group, imparts distinct chemical characteristics that are highly advantageous in the synthesis of complex molecules.[1]

The fundamental molecular attributes of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₃H₃F₃O₂[1][2][3] |

| Molecular Weight | 128.05 g/mol [1][2][3][4][5] |

| CAS Number | 32042-38-9[1][2] |

| Synonyms | Formic acid 2,2,2-trifluoroethyl ester, TFEF[1] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.

| Property | Value | Source |

| Appearance | Colorless transparent liquid | [1][6] |

| Density | 1.317 g/mL at 25 °C | [1][5] |

| Boiling Point | 59 - 60 °C | [1] |

| Flash Point | 7.2 °C (closed cup) | |

| Refractive Index | <1.001 at 20 °C | [1][5] |

| Purity | ≥ 95% (GC) | [3] |

Synthesis of this compound

The preparation of this compound is efficiently achieved through the esterification of formic acid with 2,2,2-trifluoroethanol.[7] This reaction is a cornerstone for producing high-purity TFEF for research and industrial applications.

Caption: Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The trifluoromethyl group in this compound significantly enhances its utility as a reagent, particularly in the synthesis of fluorinated compounds which often exhibit increased biological activity.[1] Its applications are diverse, ranging from a specialized solvent to a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

A Superior Formylating Agent

One of the primary applications of TFEF is as a versatile and selective formylating agent for alcohols, amines, and N-hydroxylamines.[7] Traditional formylation methods can suffer from low yields and the formation of by-products.[7] In contrast, TFEF provides high yields of formylated products, making it a more efficient alternative.[7][8] This is particularly valuable in the synthesis of complex molecules such as matrix metalloproteinase inhibitors.[7]

The enhanced reactivity and selectivity of TFEF stem from the electron-withdrawing nature of the trifluoromethyl group, which makes the formyl group more susceptible to nucleophilic attack. This allows for chemoselective formylation of a primary amine in the presence of an unprotected primary alcohol.[7]

Workflow for Amine Formylation

The following diagram illustrates a typical laboratory workflow for the formylation of a primary amine using this compound.

Caption: Amine Formylation Workflow with TFEF.

Exemplary Experimental Protocol: Formylation of a Primary Amine

This protocol is a representative example of how this compound is employed for the N-formylation of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add this compound to the stirred solution at room temperature.

-

Reaction Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.[7]

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-formylated product.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed.[9] It can cause serious eye irritation and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use spark-proof tools and explosion-proof equipment.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern medicinal and synthetic chemist. Its unique properties, stemming from the trifluoroethyl group, make it an excellent choice for the efficient and selective formylation of a variety of functional groups. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the development of novel therapeutics and other advanced materials.

References

- Noteworthy. (n.d.). Exploring this compound: Properties and Applications.

- Amerigo Scientific. (n.d.). This compound.

- Wanxingda. (n.d.). This compound from China manufacturer.

- Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Reagent: Exploring this compound in Modern Organic Synthesis.

- Cenmed. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. ギ酸2,2,2-トリフルオロエチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 7. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 8. cenmed.com [cenmed.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Formate (TFEF) for Advanced Research and Development

Executive Summary: 2,2,2-Trifluoroethyl formate (TFEF) is a specialized fluorinated ester recognized for its enhanced stability and reactivity, making it a valuable reagent in modern organic synthesis.[1] Its primary application lies in the efficient N- and O-formylation of various functional groups, including alcohols, amines, and N-hydroxylamines, often under mild conditions.[2] This guide provides an in-depth overview of TFEF, covering its nomenclature, physicochemical properties, synthesis, applications in research and drug development, detailed experimental protocols, and critical safety information. The unique characteristics of TFEF, particularly its ability to introduce formyl groups with high selectivity and yield, position it as a superior alternative to traditional formylating agents in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3]

Nomenclature and Chemical Identity

Accurate identification of chemical reagents is fundamental for reproducible research and safety. TFEF is known by several names and is cataloged under various internationally recognized chemical identifiers.

IUPAC and Common Names

-

Systematic IUPAC Name: this compound[4]

-

Common Synonyms: Formic acid 2,2,2-trifluoroethyl ester, trifluoroethyl formate.[1][2]

Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 32042-38-9 | [1][5][6] |

| PubChem CID | 141681 | [1][4] |

| EC Number | 628-307-0 | [4] |

| MDL Number | MFCD06797733 | [1][6] |

| InChI Key | CAFROQYMUICGNO-UHFFFAOYSA-N | [4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of TFEF dictate its behavior in reactions, its appropriate storage conditions, and its analytical characterization.

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₃F₃O₂[1][5] |

| Linear Formula | CF₃CH₂OC(O)H |

| Molecular Weight | 128.05 g/mol [1][5][6] |

| Appearance | Colorless to almost colorless, clear liquid[1][5] |

| Density | 1.317 g/mL at 25 °C[1] |

| Boiling Point | 59 - 60 °C[1] |

| Flash Point | 7.2 °C (45.0 °F) - closed cup |

| Refractive Index (n20/D) | ~1.31 |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of TFEF. Key spectral features include:

-

Infrared (IR) Spectroscopy: The IR spectrum of TFEF is characterized by a strong carbonyl (C=O) stretching band typical for esters, alongside C-F and C-O stretching frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Shows distinct signals for the formyl proton (HCO) and the methylene protons (-CH₂-), with coupling to the adjacent fluorine atoms.

-

¹⁹F NMR: Exhibits a characteristic signal for the trifluoromethyl (-CF₃) group.

-

¹³C NMR: Displays resonances for the carbonyl carbon, the methylene carbon, and the trifluoromethyl carbon.

-

Synthesis and Manufacturing

TFEF is synthesized from readily available starting materials, making it an accessible reagent for laboratory and industrial use.

Primary Synthetic Route

The most common method for preparing TFEF is the direct esterification of 2,2,2-trifluoroethanol with formic acid.[3] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water. The electronegativity of the trifluoromethyl group in the alcohol enhances its reactivity in this process.

Lab-Scale Synthesis Workflow

Caption: Workflow for the laboratory synthesis of TFEF.

Applications in Research and Drug Development

TFEF's utility stems from its role as a highly efficient and selective formylating agent.[3] The trifluoroethyl group acts as an excellent leaving group, facilitating the transfer of the formyl moiety.

Versatile Formylating Reagent

TFEF is a versatile reagent for the N- and O-formylation of a wide range of substrates.[2]

-

Amines: Primary and secondary amines react rapidly with TFEF to produce formamides in high yields.[2] The reagent exhibits chemoselectivity, preferentially formylating an amino group in the presence of an alcohol.[3]

-

Alcohols: Primary, secondary, and tertiary alcohols can be converted to their corresponding formate esters.[2]

-

N-Hydroxylamines: TFEF is particularly effective for the formylation of N-hydroxylamines, achieving high yields where other methods may fail.[2][3]

This reactivity is crucial in medicinal chemistry for synthesizing intermediates for pharmaceuticals, such as matrix metalloproteinase inhibitors.[3]

Role in Fluorinated Compound Synthesis

As a fluorinated molecule, TFEF serves as an important building block and intermediate in the production of other fluorinated compounds.[1] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1]

Other Applications

-

Solvent Applications: Its unique properties allow it to be used as a specialized solvent in certain chemical reactions.[1]

-

Agrochemicals: TFEF is used to synthesize fluorinated intermediates for developing advanced agrochemicals with improved efficacy.[1][7]

-

Material Science: The compound is valuable in creating advanced materials like coatings and polymers with enhanced chemical resistance and durability.[1]

Experimental Protocols

Adherence to validated protocols is essential for achieving desired outcomes and ensuring safety.

Protocol: General N-Formylation of a Primary Amine

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate (1.0 eq.) in a suitable aprotic solvent (e.g., THF or acetonitrile).

-

Reagent Addition: Add this compound (TFEF) (1.1-1.5 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Gentle heating (e.g., to 40-60 °C) may be required to accelerate the conversion for less reactive amines.[3]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFEF.

-

Purification: Purify the resulting crude formamide product using standard laboratory techniques, such as column chromatography or recrystallization, to yield the pure N-formylated product.

Quality Control Workflow

Caption: Quality control workflow for TFEF batch validation.

Safety, Handling, and Storage

TFEF is a hazardous chemical that requires strict adherence to safety protocols.

Hazard Identification

-

GHS Classification: TFEF is classified as a highly flammable liquid and vapor (H225), harmful if swallowed (H302), and causes serious eye irritation (H319).

-

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8] Ground/bond container and receiving equipment to prevent static discharge.[8]

-

PPE: Wear protective gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat.[8][9]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[8] Store in a flammables-approved area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter the environment.[8]

References

- 2,2,2-Trifluoroethyl form

- This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines - Organic Chemistry Portal. (URL: [Link])

- Material Safety Data Sheet - Capot Chemical. (URL: [Link])

- This compound from China manufacturer - Wanxingda. (URL: [Link])

- The Versatile Reagent: Exploring this compound in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- This compound | C3H3F3O2 | CID 141681 - PubChem. (URL: [Link])

- This compound (C007B-282442) - Cenmed. (URL: [Link])

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TFEF - Enamine [enamine.net]

- 3. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 4. This compound | C3H3F3O2 | CID 141681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Formate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,2,2-trifluoroethyl formate, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis and characterization, and explore its utility in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this fluorinated compound.

Core Physicochemical Properties

This compound, also known as TFEF, is a colorless liquid characterized by the presence of a trifluoroethyl group, which imparts unique reactivity and properties.[1][2] Its fundamental physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃F₃O₂ | [2] |

| Molecular Weight | 128.05 g/mol | [2] |

| Boiling Point | 59-60 °C | [2] |

| Density | 1.317 g/mL at 25 °C | [2] |

| CAS Number | 32042-38-9 | [2] |

| Appearance | Colorless transparent liquid | [2] |

The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its stability and reactivity in specific synthetic transformations.[1] This makes it a valuable intermediate in the production of fluorinated compounds, which often exhibit enhanced biological activity compared to their non-fluorinated analogs.[1][2]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most effectively and economically achieved through the Fischer esterification of formic acid with 2,2,2-trifluoroethanol. This acid-catalyzed reaction is a classic and reliable method for ester formation.[3][4]

Rationale for Synthetic Approach

The Fischer esterification is a well-established, equilibrium-driven process.[5][6] The choice of this method is based on the ready availability and relatively low cost of the starting materials. The reaction's reversibility is a key consideration. To drive the equilibrium towards the product, one can either use an excess of one reactant (typically the less expensive one) or remove a product as it is formed. Given the relatively low boiling point of this compound (59-60 °C) compared to the starting materials (formic acid: ~101 °C; 2,2,2-trifluoroethanol: ~77 °C), the ester can be selectively removed from the reaction mixture by distillation, thereby pushing the reaction to completion in accordance with Le Châtelier's principle.[5]

Detailed Experimental Protocol

Materials:

-

Formic acid (≥95%)

-

2,2,2-Trifluoroethanol (≥99%)

-

Concentrated sulfuric acid (98%)

-

Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus with a fractionating column

-

Separatory funnel

-

Round-bottom flasks and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head connected to a condenser and a receiving flask, combine formic acid (1.0 equivalent) and 2,2,2-trifluoroethanol (1.2 equivalents).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of the limiting reagent) to the reaction mixture.

-

Reaction and Distillation: Heat the mixture to a gentle reflux. The product, this compound, will begin to distill over. Monitor the temperature at the distillation head, which should be close to the boiling point of the product (59-60 °C). Continue the distillation until no more product is collected.

-

Work-up: Cool the collected distillate. Transfer it to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate to neutralize any remaining formic or sulfuric acid. Carbon dioxide evolution will occur, so vent the funnel frequently.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation to obtain the pure this compound. Collect the fraction boiling at 59-60 °C.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the formyl proton (HCO) and a quartet for the methylene protons (-CH₂-) coupled to the three fluorine atoms.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the methylene carbon (split by fluorine), and the trifluoromethyl carbon (split by fluorine).

-

¹⁹F NMR: A triplet will be observed for the three equivalent fluorine atoms, coupled to the two adjacent methylene protons.

-

Mechanism of Action: The Fischer Esterification

The synthesis of this compound proceeds via the Fischer esterification mechanism, a cornerstone of organic chemistry.[1][3][5][6]

Caption: A generalized workflow for the N-formylation of a primary amine.

Conclusion

This compound is a valuable and versatile reagent with well-defined physical properties and a straightforward, scalable synthetic route. Its utility as a formylating agent, particularly for sensitive substrates, has cemented its role in modern organic synthesis and drug development. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their pursuit of novel chemical entities.

References

- Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Reagent: Exploring this compound in Modern Organic Synthesis.

- PubMed. (2002). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-hydroxylamines.

- Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples.

- Organic Chemistry Portal. (n.d.). This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 4. This compound: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

A Comprehensive Guide to the Safe Handling of 2,2,2-Trifluoroethyl Formate for Research and Development Professionals

Introduction: The Utility and Risks of a Versatile Reagent

2,2,2-Trifluoroethyl formate (TFEF), identified by CAS No. 32042-38-9, is a highly effective and versatile formylating agent used extensively in organic synthesis.[1][2] Its unique properties, stemming from the trifluoroethyl group, make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries for creating complex molecules and fluorinated compounds.[1] The incorporation of fluorine can enhance biological activity and improve the thermal and chemical resistance of materials.[1] Developed as a more efficient alternative to traditional formylation methods, TFEF provides high yields for the formylation of various alcohols, amines, and N-hydroxylamines.[3]

However, the same chemical properties that make TFEF a powerful reagent also introduce significant hazards. It is a highly flammable, volatile liquid that is harmful if swallowed and causes serious eye, skin, and respiratory irritation.[4][5][6] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in an understanding of its inherent risks. Adherence to these protocols is not merely procedural; it is a self-validating system designed to protect researchers, maintain experimental integrity, and ensure a safe laboratory environment.

Section 1: Hazard Identification and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. TFEF is a colorless, transparent liquid with a low boiling point and a very low flash point, demanding rigorous safety controls to mitigate its risks.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32042-38-9 | [1][4][7] |

| Molecular Formula | C₃H₃F₃O₂ | [1][4][8] |

| Molecular Weight | 128.05 g/mol | [1][7] |

| Appearance | Colorless transparent liquid | [1][8] |

| Boiling Point | 59 - 60 °C | [1] |

| Density | 1.317 g/mL at 25 °C | [1][7] |

| Flash Point | 7.2 °C (45.0 °F) - closed cup | [7] |

The hazards associated with TFEF are significant and multifaceted, as classified under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification and NFPA 704 Rating

| Classification | Details | Source(s) |

| GHS Pictograms | 🔥 GHS02 (Flame), ❗ GHS07 (Exclamation Mark) | [4] |

| Signal Word | Danger | [4][7] |

| Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH319: Causes serious eye irritationH315: Causes skin irritationH335: May cause respiratory irritation | [4][5][6] |

| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 0 | [9] |

-

Flammability (3): The low flash point means that vapors can ignite under almost all ambient temperature conditions.[9]

-

Health (2): Intense or continued exposure can cause temporary incapacitation or possible residual injury.[9]

-

Instability (0): The substance is normally stable, even under fire conditions.[9]

Section 2: Core Safety and Handling Protocols

A systematic, step-by-step approach to handling TFEF is essential. The following protocol is designed to mitigate risks at every stage of manipulation.

Pre-Operational Safety Checks

-

Conduct a Risk Assessment: Before any work begins, review the Safety Data Sheet (SDS) and perform a specific risk assessment for the planned procedure.

-

Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (CO₂, dry chemical) are unobstructed and within immediate proximity.[10]

-

Assemble Materials: Prepare all necessary equipment, including appropriate glassware, non-sparking tools, and spill containment materials, before retrieving the TFEF from storage.[10]

Engineering Controls: The First Line of Defense

The high volatility and flammability of TFEF necessitate robust engineering controls.

-

Chemical Fume Hood: All manipulations of TFEF must be performed inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes or releases.[11]

-

Ventilation: Ensure the fume hood provides adequate ventilation. The work should be conducted at least 6 inches inside the sash.

-

Ignition Source Removal: The fume hood and surrounding area must be completely free of ignition sources. This includes hot plates, open flames, and non-intrinsically safe electrical equipment.[4][9]

-

Grounding and Bonding: For transfers of larger quantities, the container and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[10]

Aliquoting and Dispensing Workflow

-

Don Appropriate PPE: Before handling the primary container, don the full personal protective equipment as specified in Section 3.

-

Place in Fume Hood: Place the sealed container of TFEF and all necessary equipment inside the chemical fume hood.

-

Dispense Carefully: Open the container and use a pipette or cannula for liquid transfer to minimize vapor release. Avoid pouring directly from large containers if possible.

-

Seal Immediately: Securely close the primary TFEF container immediately after dispensing the required amount.

-

Perform Reaction: Add the TFEF to the reaction vessel slowly and in a controlled manner.

-

Secure All Containers: Ensure all containers holding TFEF or its solutions are tightly sealed and clearly labeled.

Caption: Standard workflow for handling this compound.

Section 3: Personal Protective Equipment (PPE) Specification

Engineering controls alone are insufficient. A comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[10][11] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. This is critical because TFEF causes serious eye irritation.[4]

-

Hand Protection: Wear chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before each use.[12] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[12]

-

Body Protection: A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: Work in a fume hood should be sufficient. However, in the case of engineering control failure or during a large spill response, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK as per EN14387) is required.[11]

Section 4: Storage and Incompatibility

Proper storage is crucial to prevent accidents.

-

Dedicated Storage: TFEF must be stored in a dedicated, well-ventilated, flammables-rated cabinet.[10] The storage area should be kept cool.[10]

-

Sealed Containers: Keep the container tightly closed to prevent the escape of flammable vapors.[4][10]

-

Incompatible Materials: Store TFEF away from strong oxidizing agents.[4][10] Contact between these substances can lead to a vigorous or explosive reaction.

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the area, except for those involved in the cleanup.

-

Remove Ignition Sources: Remove all sources of ignition from the area.[9]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Don PPE: Don the full PPE specified in Section 3, including respiratory protection if vapors are significant.

-

Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[9][10] Do not use combustible materials like paper towels.

-

Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]

-

Decontaminate: Clean the spill area thoroughly.

-

Prohibit Entry: Do not allow the product to enter drains or waterways.[9][12]

Caption: Decision tree for emergency response to a TFEF spill.

Fire Response

-

Small Fires: If the fire is small, contained, and you are trained, use a CO₂ or dry chemical extinguisher.

-

Large Fires: If the fire is large or spreading, do not attempt to fight it. Activate the fire alarm, evacuate the area, and call emergency services.

-

Extinguishing Media: Use CO₂, dry chemical, or alcohol-resistant foam.[10][12] A water spray can be used to cool unopened containers, but a direct water jet should not be used on the fire itself as it may spread the flammable liquid.[9][10]

-

Hazards: Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products, including carbon oxides and highly toxic hydrogen fluoride gas.[9][10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and shower if necessary. Seek medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Section 6: Waste Disposal

All waste containing TFEF, including absorbed spill material and empty containers, is considered hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed, and compatible container.

-

Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10][12] Do not dispose of it down the drain. Empty containers should be handled with care as they retain flammable residual vapors.[4]

Conclusion